![molecular formula C11H9NO3 B093332 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 1081-17-0](/img/structure/B93332.png)
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles has been described . Another study reported a convenient four-step synthesis of a related compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, one study discussed the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) ethanol by Saccharomyces uvarum as a whole-cell biocatalyst .Scientific Research Applications
Synthesis of Heterocycles
The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions yielded a new compound in 88% yield .
Synthesis of Formazan Derivatives
Formazans are compounds containing the characteristic azohydrazone group (-N=-C=-NH-), which is a good carrier of π-bonding and chelating properties . They are used as dyes, ligands in complex formation, and as analytical reagents . The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used in the synthesis of formazan derivatives . For example, a Schiff base synthesized through refluxing 4-methoxy benzaldehyde and 4-methyl aniline in the presence of glacial acetic acid was treated with diazxonium chloride to yield the desired formazan .
Photolysis Studies
The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used to study the steady-state and nanosecond, laser-flash photolysis . This process involves the absorption of light by a chemical substance and the subsequent reactions triggered by the absorbed light .
Synthesis of Anisole Derivatives
Anisole derivatives are widely used in organic synthesis and medicinal chemistry . The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used to produce 4-(1-chloro-ethyl)-anisole .
Mechanism of Action
Target of Action
For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .
Mode of Action
For example, Mebeverine, an anticholinergic compound, appears to work directly on smooth muscle within the gastrointestinal tract and may affect calcium channels and muscarinic receptors .
Biochemical Pathways
For instance, a benzimidazole derivative was found to suppress oxidative stress and inflammatory markers, suggesting its involvement in the inflammation and oxidative stress pathways .
Pharmacokinetics
For example, Apixaban, an oral, direct factor Xa inhibitor, has an absolute oral bioavailability of 50%, is rapidly absorbed with a half-life of approximately 12 hours, and is eliminated via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion .
Result of Action
For instance, a benzimidazole derivative was found to significantly reduce diarrhea score, mitigate weight loss, increase feed intake, and survival rate in a dose-dependent manner .
properties
IUPAC Name |
1-(4-methoxyphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284902 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
1081-17-0 | |
Record name | 1081-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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